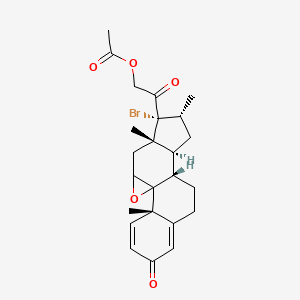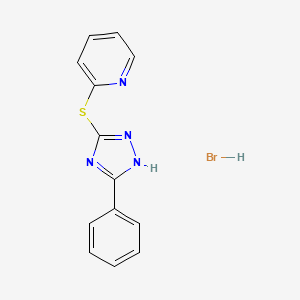
Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide is a chemical compound with the molecular formula C13H10N4S·HBr. It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a triazole ring substituted with a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide typically involves the reaction of 2-chloropyridine with 5-phenyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide or dimethyl sulfoxide, under reflux conditions. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydrobromide group can be replaced by other nucleophiles.
Oxidation Reactions: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions
Major Products Formed
Substitution: Formation of new pyridine derivatives with different substituents replacing the hydrobromide group.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrotriazoles
Scientific Research Applications
Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrochloride
- Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, sulfate
- Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, nitrate
Uniqueness
Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly suitable for certain applications in medicinal chemistry and materials science .
Properties
CAS No. |
103654-43-9 |
|---|---|
Molecular Formula |
C13H11BrN4S |
Molecular Weight |
335.22 g/mol |
IUPAC Name |
2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine;hydrobromide |
InChI |
InChI=1S/C13H10N4S.BrH/c1-2-6-10(7-3-1)12-15-13(17-16-12)18-11-8-4-5-9-14-11;/h1-9H,(H,15,16,17);1H |
InChI Key |
UBVNRCHOYJZQIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SC3=CC=CC=N3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





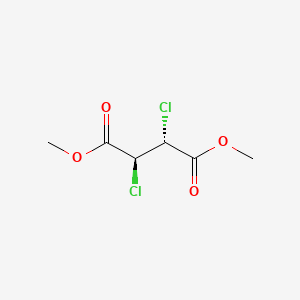
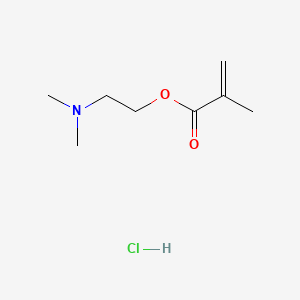

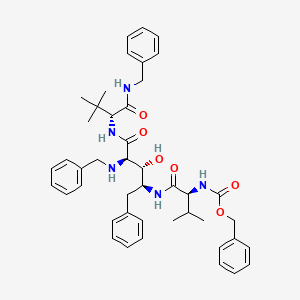


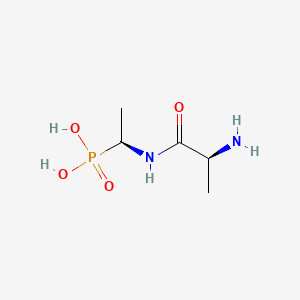
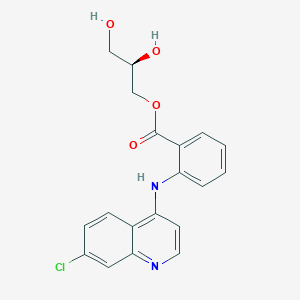
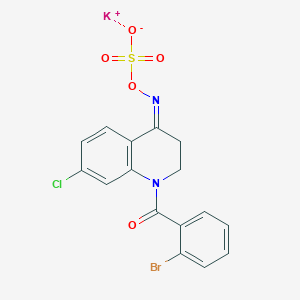
![10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine](/img/structure/B15184204.png)
